molecular formula C14H24N4O3 B131974 Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate CAS No. 204255-04-9

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate

Cat. No. B131974
M. Wt: 296.37 g/mol
InChI Key: UXJWNTIKRKKBGZ-RWMBFGLXSA-N
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Description

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate is a chemical compound with the formula C16H26N4O4 . It is a derivative of cyclohexene and has a molecular weight of 338.402 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexene ring, which is a six-membered ring with one double bond. Attached to this ring are various functional groups, including an amino group, an azido group, and an ethyl ester group .


Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 338.402 . Other physical and chemical properties such as boiling point, density, and solubility are not available in the sources I found.

Scientific Research Applications

Overview of Ethylating Agents

Ethylating agents play a significant role in various chemical reactions and synthesis processes in scientific research. For instance, 1-Ethyl-1-nitrosourea (ENU) is known for its potent ethylating capabilities. ENU's ability to transfer ethyl groups to nucleophilic sites of cellular constituents makes it a valuable tool in mutagenicity tests and tumor induction studies across different organisms. Its dual action of ethylation and carbamoylation, particularly its impact on DNA alkylation, highlights the critical nature of ethylating agents in genetic research and the study of mutagenesis (T. Shibuya & K. Morimoto, 1993).

Role in Organic Synthesis

Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate could be involved in organic synthesis, where its structural complexity and functional groups might provide unique reactivity. For example, the synthesis and transformation of cyclohexene derivatives are crucial for producing valuable intermediates in the chemical industry. Controlled oxidation of cyclohexene can yield a variety of products, showcasing the importance of precise chemical manipulation in synthesis (Hongen Cao et al., 2018).

Chemical Sterilization

In the context of sterilization, ethylene oxide is a well-documented sterilizing agent, indicating the relevance of ethyl compounds in medical device sterilization. This suggests potential applications for ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate in areas requiring stringent sterilization protocols (G. C. Mendes et al., 2007).

Ethylene and Plant Growth

The study of ethylene's role in plants, particularly its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), reveals the complexity of plant hormone biology and ethylene's multifaceted effects. This insight into ethylene and its precursors could inform research on cyclohexene-based compounds like ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate, particularly in agricultural science and plant biology (B. V. D. Poel & D. Straeten, 2014).

properties

IUPAC Name

ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJWNTIKRKKBGZ-RWMBFGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747503
Record name Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desacetyl 5-Azido Oseltamivir

CAS RN

204255-04-9
Record name Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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